molecular formula C21H25N3O2S B6064355 2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole

2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole

Cat. No.: B6064355
M. Wt: 383.5 g/mol
InChI Key: GYLGIHHWJKGKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is often introduced via a condensation reaction involving thioamides and α-haloketones.

    Attachment of the Piperidine Ring: The piperidine ring is usually attached through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated solvents, nucleophiles or electrophiles, varying temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole is unique due to its combination of an oxazole ring, a thiazole ring, and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-methyl-4-[[2-(1,3-thiazol-2-yl)piperidin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-3-25-17-9-7-16(8-10-17)20-23-18(15(2)26-20)14-24-12-5-4-6-19(24)21-22-11-13-27-21/h7-11,13,19H,3-6,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLGIHHWJKGKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCCCC3C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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